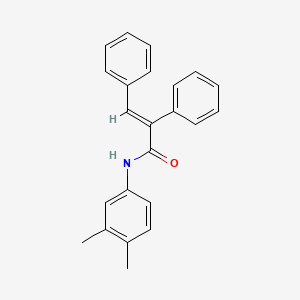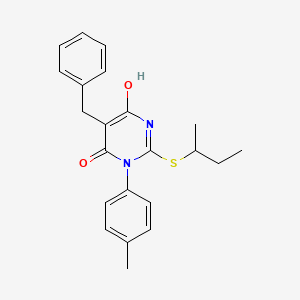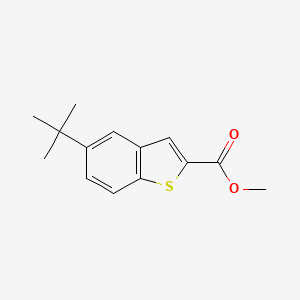![molecular formula C17H19N5O B6012590 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone, also known as PD 153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various biological processes.
科学研究应用
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is primarily used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for the treatment of cancer. 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.
作用机制
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels in tumors. In addition, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to enhance the effectiveness of radiation therapy in cancer cells that overexpress EGFR.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in lab experiments is its high selectivity for EGFR. This allows researchers to study the specific role of EGFR in various biological processes without affecting other signaling pathways. However, one limitation of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035. Another area of interest is the study of the role of EGFR in other biological processes, such as metabolism and immune function. Finally, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 may have potential therapeutic applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
合成方法
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 can be synthesized using a multistep process involving the reaction of 2-aminobenzoic acid with 2-chloro-4-methylquinazoline to form 2-(4-methyl-2-quinazolinyl)aminobenzoic acid. The resulting compound is then reacted with 4,6-dichloro-5-propylpyrimidine to form 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035.
属性
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-4-7-13-11(3)19-17(21-15(13)23)22-16-18-10(2)12-8-5-6-9-14(12)20-16/h5-6,8-9H,4,7H2,1-3H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAZYAKLWSYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propylpyrimidin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)

![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)



![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
